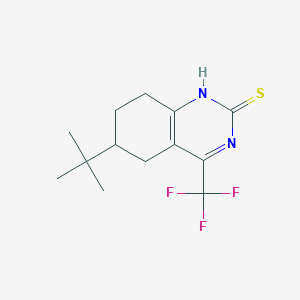![molecular formula C22H19N3O3S2 B11583474 2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11583474.png)
2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a phenothiazine moiety and a pyrimidine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . The incorporation of a pyrimidine derivative further enhances the compound’s potential for various medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.
Formation of the Pyrimidine Derivative: The pyrimidine derivative is synthesized through the condensation of appropriate aldehydes and amines.
Coupling Reaction: The phenothiazine derivative and the pyrimidine derivative are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer and antipsychotic properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.
Antipsychotic Activity: The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects.
類似化合物との比較
Similar Compounds
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETIC ACID: Similar pyrimidine derivative but lacks the phenothiazine moiety.
10H-PHENOTHIAZINE-10-YL ETHYL ACETATE: Similar phenothiazine derivative but lacks the pyrimidine moiety.
特性
分子式 |
C22H19N3O3S2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-11-15(2)24-22(23-14)29-13-21(27)28-12-20(26)25-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)25/h3-11H,12-13H2,1-2H3 |
InChIキー |
GRZXZMDMXIISII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583391.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583393.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11583404.png)
![1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583410.png)
![1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11583419.png)

![2-(4-{[2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]sulfonyl}piperazin-1-yl)ethanol](/img/structure/B11583435.png)
![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11583439.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11583444.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11583447.png)
![(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11583454.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11583462.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11583467.png)
